Product packaging for Cobalt arsenate(Cat. No.:CAS No. 24719-19-5)

Cobalt arsenate

Cat. No.: B3050271
CAS No.: 24719-19-5
M. Wt: 454.64 g/mol
InChI Key: HAGMGKHBHTVQQM-UHFFFAOYSA-H
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Description

Historical Context of Cobalt Arsenate Studies

The history of this compound is intrinsically linked to the broader history of cobalt itself. For centuries, cobalt-bearing minerals, which are often associated with arsenic, were used to impart a blue color to glass and ceramics. britannica.comusgs.govupc.edu As early as the 3rd millennium BCE, cobalt was detected in Egyptian statuettes and Persian beads. britannica.combritannica.com The name "cobalt" originates from the German word kobold, meaning "goblin," a term used by medieval miners who found that these arsenic-bearing ores were poisonous and interfered with the smelting of more desirable metals. usgs.govcolourlex.com

The formal study of this compound began with the characterization of its naturally occurring mineral forms. The most prominent of these is erythrite, a hydrated this compound (Co₃(AsO₄)₂·8H₂O), first described in 1832. wikipedia.org Known for its striking crimson-to-pink color, erythrite was historically referred to as "cobalt bloom" by miners, who used its appearance as an indicator for deposits of cobalt and native silver. wikipedia.orgnationalgemlab.inmuseum.wales Other naturally occurring cobalt-arsenic minerals include cobaltite (B72492) (a sulfarsenide), and skutterudite (B1172440) (a cobalt arsenide). britannica.comnamho.org

In the 19th century, research shifted towards the synthesis and application of cobalt compounds. This compound was developed as one of the first permanent violet pigments, known as cobalt violet. webexhibits.orgsci-hub.se The French chemist Louis Alphonse Salvétat is credited with describing the preparation of cobalt violet in 1859. colourlex.comwebexhibits.org This synthetic light cobalt violet, an anhydrous this compound, was developed in Germany in the early nineteenth century. webexhibits.org While valued for its permanence and unique color, its use was limited by high cost and the known toxicity of its arsenic content. webexhibits.org Early chemical investigations also explored the creation of other cobalt arsenates through high-temperature oxide reactions. cdnsciencepub.com

Significance of this compound in Contemporary Research

In the modern scientific era, research into this compound and related compounds has diversified into several advanced fields, driven by the unique properties arising from the interplay between cobalt and arsenic.

Materials Science and Catalysis: this compound materials are investigated for their catalytic and electrocatalytic capabilities. The mineral erythrite, for instance, has been identified as a promising precatalyst for the oxygen evolution reaction (OER), a critical step in electrochemical water splitting for hydrogen fuel production. During the OER process, erythrite undergoes a transformation into a highly active amorphous cobalt-based catalyst. Researchers are also exploring complex polyoxometalate (POM) structures containing a unique heptanuclear cobalt-arsenic core as stable, carbon-free molecular catalysts for visible-light-driven water oxidation. rsc.org In addition to catalysis, cobalt arsenide (CoAs) is studied for its potential use as a semiconductor and in photo-optic applications. wikipedia.org

Environmental Science: The historical association of cobalt and arsenic in mining has led to significant environmental research. Studies have focused on the legacy of arsenic-rich mine tailings from silver and cobalt mining operations, such as those in Cobalt, Ontario, Canada. nih.govresearchgate.net This research examines the transformation and mobilization of arsenic in the environment from these historical wastes. researchgate.net Conversely, cobalt-based materials are being developed for environmental remediation. For example, cobalt-loaded resins have demonstrated high efficiency in removing arsenic from wastewater through an adsorption process. researchgate.net Furthermore, cobalt-containing nanozymes, such as cobalt oxyhydroxide (CoOOH) nanoflakes, are being utilized to develop sensitive colorimetric and electrochemical sensors for the detection of arsenate in environmental samples. acs.orgacs.org

Electrochemistry: The electrochemical properties of this compound and related compounds are a key area of study. Research into cathode materials for batteries includes investigating ways to reduce the content of cobalt, which is expensive and toxic, while maintaining electrochemical performance. rsc.org The development of electrochemical sensors for arsenate is another active area, leveraging the redox properties of cobalt-based materials to achieve highly sensitive detection limits. acs.orgacs.org

Table 1: Key Research Findings on this compound

Research Area Finding
Catalysis The mineral erythrite (Co₃(AsO₄)₂·8H₂O) acts as a precatalyst, transforming in situ into a highly active amorphous cobalt oxide for the oxygen evolution reaction (OER).
Catalysis A polyoxometalate catalyst with a unique heptanuclear cobalt-arsenic core has been synthesized for visible light-driven water oxidation. rsc.org
Environmental Remediation Cobalt-loaded resin can effectively remove over 99% of arsenic (V) from wastewater with an initial concentration of 100 mg/L within 30 minutes. researchgate.net
Environmental Sensing Cobalt oxyhydroxide (CoOOH) nanozymes can be used to create bimodal (colorimetric and electrochemical) sensors for detecting arsenate in environmental samples with high sensitivity. acs.org
Materials Science Cobalt arsenide (CoAs) is a semiconductor material that crystallizes in the orthorhombic system. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co3(AsO4)2<br>As2Co3O8 B3050271 Cobalt arsenate CAS No. 24719-19-5

Properties

IUPAC Name

cobalt(2+);diarsorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2AsH3O4.3Co/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGMGKHBHTVQQM-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Co+2].[Co+2].[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co3(AsO4)2, As2Co3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name cobalt arsenate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24719-19-5
Record name Cobaltous arsenate
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Record name Arsenic acid (H3AsO4), cobalt(2+) salt (2:3)
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Record name Tricobalt diarsenate
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Record name COBALTOUS ARSENATE
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Crystallography and Structural Elucidation of Cobalt Arsenate Phases

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is instrumental in determining the precise atomic arrangement within crystalline cobalt arsenates. This technique allows for the accurate determination of space groups, unit cell dimensions, and the detailed description of coordination polyhedra and their interconnections.

Determination of Space Groups and Unit Cell Parameters

Various cobalt arsenate phases have been characterized using SCXRD, revealing different crystallographic systems and unit cell parameters. For instance, cobalt orthoarsenate, Co3(AsO4)2, an analogue of the mineral xanthiosite, crystallizes in the monoclinic space group P21/c, with unit cell parameters a = 5.830(4) Å, b = 9.675(2) Å, and c = 10.34(2) Å, with a β angle of 93.42(5)° capes.gov.brcdnsciencepub.comresearchgate.netcdnsciencepub.com. Cobalt chloroarsenate, Co2(AsO4)Cl, also adopts a monoclinic structure, belonging to the space group P21/m, with lattice parameters a = 6.880(1) Å, b = 6.593(2) Å, c = 4.932(1) Å, and β = 91.12(1)° iucr.org.

More complex structures have also been resolved. The sodium this compound Na4Co7(AsO4)6 crystallizes in the monoclinic system, space group C2/m, with unit cell dimensions a=10.7098(9) Å, b=14.7837(9) Å, c=6.6845(7) Å, and β=105.545(9)° researchgate.net. In the RCo2As2 series, where R represents rare-earth elements, these compounds are isostructural and crystallize in the tetragonal ThCr2Si2 structure type, space group I4/mmm acs.org. Cobalt arsenide (CoAs), occurring naturally as the mineral modderite, crystallizes in the orthorhombic system, space group Pnam, with parameters a = 0.515 nm, b = 0.596 nm, and c = 0.351 nm wikipedia.org. Cobalt iron nickel arsenate hydrate (B1144303), commonly known as Erythrite, exhibits a monoclinic structure with space group C12/m1 (or C2/m), characterized by unit cell parameters a = 10.251 ± 0.003 Å, b = 13.447 ± 0.004 Å, c = 4.764 ± 0.001 Å, and β = 104.98 ± 0.01° crystallography.net. Another sodium this compound, Na3Co2AsO4As2O7, crystallizes in the monoclinic system with space group C2, and unit cell parameters a=10.136(2) Å, b=8.722(2) Å, c=16.952(3) Å, and β=101.86(2)° nih.gov.

Coordination Polyhedra Analysis (e.g., CoO6 Octahedra, AsO4 Tetrahedra)

The fundamental building blocks in this compound structures are typically cobalt-oxygen coordination polyhedra and arsenate tetrahedra. In Co3(AsO4)2, the cobalt atoms are octahedrally coordinated by oxygen atoms, with mean Co—O bond lengths of approximately 2.12 Å, ranging from 1.99 to 2.29 Å cdnsciencepub.comresearchgate.netcdnsciencepub.com. The arsenate ions, AsO44-, are observed as nearly regular tetrahedra, exhibiting mean As—O bond lengths of 1.70 Å and 1.69 Å cdnsciencepub.comresearchgate.netcdnsciencepub.com. For cobalt chloroarsenate, Co2(AsO4)Cl, each cobalt atom is coordinated by four oxygen atoms and two chlorine atoms in a trans configuration iucr.org. In Na4Co7(AsO4)6, the structure is built from CoO6 and CoO4 polyhedra, alongside AsO4 tetrahedra researchgate.net. The compound Na3Co2AsO4As2O7 features slightly distorted cobalt octahedra, with effective coordination numbers of 5.97 and 5.62 for the two distinct cobalt sites, and weighted average Co-O distances of 2.14 Å and 2.08 Å, respectively nih.gov. The arsenate groups present are identified as As(1)O4 and As(2)2O7 nih.gov.

Analysis of Cation Ordering and Site Occupancy

Studies on cobalt arsenates have also investigated cation distribution and potential vacancies within the crystal structures. In the RCo2As2 series, X-ray diffraction refinements have indicated the presence of vacancies, typically around 5–15%, within the cobalt sublattice acs.org. The observed compositions were often represented as R1-xBixCo2-δAs2, suggesting potential substitutions and vacancies acs.org. For the hydrated this compound, Erythrite, the crystal structure analysis revealed the presence of water molecules within the structure, which are accommodated in specific sites crystallography.net. The location of sodium cations in the interconnecting channels has also been noted in the structure of Na4Co7(AsO4)6 researchgate.net.

Powder X-ray Diffraction Characterization

Data Tables

Spectroscopic Characterization of Cobalt Arsenate

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Fourier Transform Infrared (FT-IR) spectroscopy, are invaluable for identifying functional groups, assessing molecular symmetry, and understanding bonding characteristics within cobalt arsenate. The arsenate anion (AsO₄³⁻) is a key component, and its vibrational modes are sensitive to its local environment, including the presence of metal cations like cobalt and associated water molecules.

Raman spectroscopy probes the vibrational modes of molecules by analyzing the inelastic scattering of light. In this compound compounds, the tetrahedral arsenate (AsO₄³⁻) group, while ideally exhibiting T<0xE1><0xB5><0xA5> symmetry, often experiences distortions within crystal structures. This distortion leads to the splitting of degenerate vibrational modes, providing crucial information about the symmetry and local environment.

Studies on minerals containing cobalt and arsenate, such as roselite (Ca₂ (Co,Mg)(AsO₄)₂ · 2H₂O), reveal characteristic Raman bands. The antisymmetric stretching modes (ν₃) of the arsenate group are typically observed to split, appearing around 865 cm⁻¹ and 818 cm⁻¹ mdpi.comsemanticscholar.org. Similarly, the symmetric stretching modes (ν₁) show splitting, with bands reported around 980 cm⁻¹ and 709 cm⁻¹ mdpi.comsemanticscholar.org. The bending modes (ν₄, antisymmetric bending) are often found in the 400–500 cm⁻¹ region, exhibiting significant splitting into multiple bands, for example, at 499, 475, 450, and 425 cm⁻¹ mdpi.comsemanticscholar.org. The symmetric bending modes (ν₂) are observed in the lower wavenumber region, around 300–400 cm⁻¹ mdpi.comsemanticscholar.org. The presence of water molecules in hydrated cobalt arsenates, like erythrite (Co₃(AsO₄)₂ · 8H₂O), also contributes to the Raman spectra, with water libration modes potentially overlapping with arsenate modes, such as the band at 709 cm⁻¹ mdpi.comsemanticscholar.org. The specific positions and splitting patterns of these bands are diagnostic of the crystal structure and the degree of distortion of the arsenate anion dost.gov.phresearchgate.net.

FT-IR spectroscopy complements Raman spectroscopy by detecting vibrational modes that involve a change in dipole moment. For cobalt arsenates, FT-IR spectra provide complementary information on the As-O stretching and bending vibrations, as well as the vibrations associated with water molecules and potential hydroxyl groups.

In the FT-IR spectra of arsenate-containing compounds, the As-O stretching vibrations are prominent. For instance, in scorodite (FeAsO₄·2H₂O), a diagnostic IR vibration for As-O stretching is observed as a sharp peak at 824 cm⁻¹ researchgate.net. In hydrated cobalt arsenates, FT-IR spectra can distinguish between different hydration states through characteristic water stretching and bending bands researchgate.net. The presence of protonated arsenate species, such as hydrogen arsenate (HAsO₄²⁻ or H₂AsO₄⁻), is also detectable through specific O-H stretching and bending modes, as well as modifications to the As-O stretching frequencies researchgate.netprinceton.edu. For example, FT-IR studies on cobalt koritnigite and koritnigite have identified bands attributable to phosphate (B84403) and hydrogen phosphate anions, indicating substitution within the arsenate sites researchgate.netnih.gov. The general region for As-O stretching in arsenates falls between approximately 700-900 cm⁻¹ dost.gov.phresearchgate.netprinceton.edudoi.org.

The analysis of As-O and O-H vibrational modes is critical for understanding the coordination environment and protonation state of arsenic within this compound structures. The As-O stretching vibrations are highly sensitive to the local coordination and the nature of the cation bonded to the oxygen atoms. In cobalt arsenates, the As-O bond character is influenced by the presence of cobalt ions. The splitting of the As-O stretching and bending modes, as observed in Raman spectra mdpi.comsemanticscholar.org, directly reflects the reduction in symmetry of the arsenate tetrahedron due to its incorporation into the crystal lattice and interaction with cobalt ions.

O-H stretching and bending vibrations provide information about the presence and bonding of water molecules and any hydroxyl groups that might be associated with protonated arsenate species (e.g., H₂AsO₄⁻ or AsO₃OH²⁻) researchgate.netjgeosci.orgqut.edu.au. The position and shape of O-H stretching bands can indicate the strength of hydrogen bonding jgeosci.orgqut.edu.au. For instance, the O-H stretching vibrations of water molecules in cobalt arsenates like erythrite are observed in the region of 3000-3500 cm⁻¹, with specific bands indicating different hydrogen bonding environments copernicus.org.

Protonation and metal complexation significantly influence the vibrational spectra of arsenate species. As arsenate becomes protonated (e.g., forming H₂AsO₄⁻ or H₃AsO₄), the As-OH stretching vibrations shift to higher wavenumbers researchgate.netprinceton.edu. While metal complexation of protonated arsenate species does not always lead to significant shifts in the As-OH vibrations, the As-O stretching modes are demonstrably affected by the nature of the complexing cation and the type of coordination researchgate.netprinceton.edu. For example, As-O vibrations in metal-arsenate complexes can shift to lower wavenumbers compared to uncomplexed arsenate princeton.edu. The splitting of degenerate As-O vibrations and the relative shifts in As-O-Metal modes are direct indicators of the arsenate coordination environment and can be used to deduce structural information princeton.edu.

X-ray Spectroscopy Techniques

X-ray spectroscopy techniques, particularly X-ray Absorption Spectroscopy (XAS), offer elemental-specific insights into the electronic structure and local atomic arrangement around specific elements within this compound. XAS encompasses X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XAS is a powerful tool for determining the oxidation state, coordination number, and interatomic distances of elements in a material aip.orgresearchgate.netresearchgate.net. By analyzing the absorption of X-rays at energies near the core-level binding energies of cobalt or arsenic, detailed structural information can be obtained.

XANES spectroscopy is highly sensitive to the oxidation state and local coordination geometry of the absorbing atom. For this compound, XANES spectra at the cobalt K-edge can confirm the oxidation state of cobalt (e.g., Co(II)) and provide information about its coordination environment, such as the presence of six-coordinate cobalt researchgate.netesrf.fr. Similarly, XANES at the arsenic K-edge can differentiate between arsenic oxidation states (As(III) and As(V)) and provide insights into its coordination researchgate.net. The presence of specific pre-edge features in XANES spectra can indicate hybridization between metal d-orbitals and ligand p-orbitals, suggesting direct bonding between cobalt and oxygen in the arsenate groups mdpi.com.

EXAFS spectroscopy probes the local atomic structure around the absorbing atom by analyzing the oscillations in the absorption spectrum extending to higher energies above the absorption edge aip.orgresearchgate.netscispace.com. EXAFS data can be fitted to extract quantitative information about the number and type of neighboring atoms, their distances, and the Debye-Waller factor, which relates to disorder. For this compound, EXAFS analysis can determine the Co-O bond lengths and coordination numbers within the arsenate framework, as well as identify neighboring cobalt atoms or other elements researchgate.netesrf.fr. This technique is crucial for understanding the precise arrangement of atoms in the first and subsequent coordination shells, thereby building a detailed picture of the local structural environment. For example, EXAFS has been used to confirm the single-atom incorporation of cobalt and the presence of oxygen vacancies in cobalt-doped nanostructures esrf.fr, and to determine the local molecular environment of Co(II) surface complexes researchgate.net.

Compound List

this compound

Roselite

Erythrite

Scorodite

Tilasite

Cobaltkoritnigite

Koritnigite

Burgessite

Arsenolite

Arsenic Acid

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the analyzed material. For this compound, XPS analysis provides critical information about the oxidation states of cobalt and arsenic, as well as their chemical environment.

Studies on cobalt-containing materials often involve analyzing the Co 2p core-level spectra. The Co 2p region typically shows spin-orbit split components, Co 2p3/2 and Co 2p1/2. The presence of satellite features, alongside the main peaks, is characteristic of cobalt oxides and hydroxides, and can help distinguish between different cobalt oxidation states, such as Co(II) and Co(III) thermofisher.comthermofisher.comrsc.orgresearchgate.netresearchgate.net. For instance, Co(II) species often exhibit observable satellite features around 786 eV thermofisher.com. Co3O4, a mixed-valence compound, displays satellite features indicative of both Co(II) and Co(III) states thermofisher.comresearchgate.net. Metallic cobalt, when present, shows a high-intensity peak around 778.2 eV rsc.org.

The arsenic 3d (As 3d) core-level spectrum is equally important for characterizing this compound. Arsenic can exist in various oxidation states, and XPS can differentiate between them. For example, elemental arsenic (As0) has a binding energy of approximately 41.54 eV for the As 3d5/2 peak xpslibrary.com. In studies of arsenic-containing minerals and materials, the As 3d spectrum can reveal shifts in binding energy that correlate with changes in oxidation state, such as the presence of As1+, As3+, or As5+ minsocam.orgrruff.info. For example, in loellingite (FeAs2), the As 3d peak at 41.1 eV indicates an oxidation state similar to that in arsenopyrite (B74077), formally As1− geoscienceworld.org.

Elemental and Oxidation State Mapping

Elemental and oxidation state mapping techniques provide spatially resolved information about the distribution of elements and their chemical states within a sample. These methods are invaluable for understanding the heterogeneity of this compound materials, identifying phase distributions, and correlating chemical composition with morphology.

Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) is a primary tool for elemental mapping azom.comrubiconscience.com.auscispace.comkoreascience.krbruker.comresearchgate.net. SEM-EDS allows for the rapid visualization of elemental distribution across a sample surface, identifying the presence and relative abundance of elements like cobalt and arsenic. High spatial resolution analysis, with pixel sizes below 50 nm, can be achieved, enabling the study of fine features and inclusions azom.com. For instance, elemental maps can show the distribution of cobalt and arsenic in mineral samples or synthesized materials azom.combruker.com. However, EDS primarily provides elemental composition and does not directly determine oxidation states.

To map oxidation states, techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy, often combined with microscopy (e.g., μ-XAS), are employed scispace.comacs.orgmsu.rudoi.orgacs.orgnih.gov. XANES spectroscopy is sensitive to the electronic structure and oxidation state of an element msu.ruacs.org. By analyzing the absorption edge position and spectral features, the oxidation state of cobalt or arsenic can be determined and spatially mapped acs.orgmsu.rudoi.org. For example, XANES analysis at the cobalt K-edge can distinguish between Co(II) and Co(III) states doi.org. Similarly, XANES at the arsenic K-edge can elucidate the speciation of arsenic, identifying As(III) or As(V) scispace.commsu.runih.gov.

Other techniques, such as X-ray Photoelectron Spectroscopy (XPS) mapping, can also provide spatially resolved chemical state information rsc.org. This involves acquiring XPS spectra from different points or areas on the sample surface, allowing for the creation of maps of elemental and chemical state distributions.

Other Spectroscopic Methods

Beyond XPS and XANES, various other spectroscopic techniques are utilized to characterize this compound, providing complementary information about its structure, bonding, and vibrational properties.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies are highly effective for identifying functional groups and structural information. For this compound, IR and Raman spectra reveal characteristic vibrational modes of the arsenate (AsO43−) or hydrogen arsenate (AsO3OH2−) anions researchgate.netnih.govnih.govresearchgate.netmjcce.org.mkmdpi.comdost.gov.ph. The arsenate anion typically exhibits stretching and bending vibrations that are sensitive to its coordination environment and any substitutions within the crystal lattice nih.govresearchgate.netdost.gov.ph. For example, the arsenate symmetric and antisymmetric stretching modes are observed in specific wavenumber ranges, and their splitting can indicate a reduction in symmetry due to the local environment or the presence of impurities like phosphate nih.govresearchgate.netsemanticscholar.org. IR spectroscopy has also been used to study the presence of water molecules and hydroxyl ions in hydrated cobalt arsenates researchgate.netresearchgate.net. Raman microscopy offers high spatial resolution and can be used for in-situ analysis without damaging the sample scispace.comsemanticscholar.org.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within cobalt ions, which are responsible for the characteristic colors of cobalt compounds, including purple pigments derived from cobalt arsenates acs.orgresearchgate.netmdpi.com. The absorption spectra of cobalt ions in different oxidation states and coordination environments exhibit distinct bands in the UV-Vis region. For example, Co2+ ions typically show absorption peaks around 510 nm, contributing to their characteristic colors researchgate.netmdpi.com. UV-Vis-NIR spectroscopy has been used to establish structure-color relationships in cobalt-based purple pigments acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly applied to simple inorganic cobalt arsenates compared to other techniques, NMR can provide detailed structural information in specific cases, particularly for probing local environments and dynamics. For instance, solid-state NMR has been used to investigate hyperfine fields on cobalt atoms in the vicinity of defects in related cobalt arsenides acs.org.

X-ray Diffraction (XRD): Although not a spectroscopic method in the same sense as the others, XRD is fundamental for determining the crystal structure and phase purity of this compound samples koreascience.krresearchgate.netiaea.org. It provides essential information about lattice parameters, symmetry, and the arrangement of atoms, which can then be correlated with spectroscopic findings.

Computational and Theoretical Studies of Cobalt Arsenate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. For cobalt arsenates, DFT calculations are instrumental in predicting fundamental electronic and structural properties.

DFT calculations are employed to determine the electronic band structures of cobalt arsenates, which dictate their electrical conductivity and optical properties. These studies analyze the density of states (DOS) and identify the contributions of different atomic orbitals to the valence and conduction bands. Specifically, the hybridization between cobalt's d-orbitals and the p-orbitals of oxygen and arsenic is crucial for understanding the nature of chemical bonding and the resulting electronic behavior, such as semiconducting or metallic characteristics orcid.orgresearchgate.net.

DFT is also utilized to model small clusters of cobalt arsenate. These calculations help predict the most stable geometric arrangements of atoms within these clusters, their binding energies, and vibrational frequencies. Such investigations provide fundamental insights into the building blocks of larger this compound structures and their intrinsic stability orcid.org.

In the context of catalysis, DFT simulations are applied to map out the detailed mechanisms of chemical reactions involving cobalt arsenates. By modeling adsorption processes, intermediate states, and transition states on this compound surfaces or within their structures, researchers can calculate the energy barriers (activation energies) for key reaction steps. This information is vital for understanding catalytic efficiency and identifying rate-limiting processes in reactions like oxidation or reduction researchgate.netresearchgate.net.

CALYPSO Structure Prediction Method

The CALYPSO (Crystal Structure Evolving by Particle Swarm Optimization) method is a global optimization technique designed to predict stable crystal structures of materials given their chemical composition and pressure. This method has been successfully applied to various inorganic compounds, and it holds potential for exploring the phase diagrams and identifying novel stable crystalline structures of cobalt arsenates under different conditions researchgate.net.

Thermodynamic Stability Modeling (e.g., Enthalpy of Formation)

Assessing the thermodynamic stability of cobalt arsenates is critical for predicting their formation conditions and behavior in various environments. Computational methods, including DFT and CALPHAD (CALculation of PHAse Diagrams) approaches, are used to calculate thermodynamic properties such as the enthalpy of formation. The enthalpy of formation quantifies the energy change associated with forming a compound from its constituent elements, providing a measure of its inherent stability. For example, studies on analogous iron arsenates have reported enthalpies of formation that indicate their thermodynamic stability under specific conditions dokumen.pub. Such calculations are essential for understanding phase equilibria and predicting the likelihood of specific this compound phases forming researchgate.net.

Ionic Transport Pathway Simulations (e.g., Bond Valence Site Energy Model, Classical Molecular Dynamics)

For applications requiring ionic conductivity, such as in solid-state electrolytes, simulating ionic transport pathways is paramount. The Bond Valence Site Energy (BVSE) model and classical Molecular Dynamics (MD) simulations are key computational tools used for this purpose.

BVSE calculations analyze the local bonding environment within a crystal structure to identify favorable pathways for ion migration. These simulations can predict the activation energies associated with ion hopping and map out the dimensionality (e.g., 1D, 2D, 3D) of the conduction channels. For instance, studies on sodium cobalt arsenates have utilized the BVSE model to elucidate the migration pathways of Na⁺ ions, identifying specific directions and estimating activation energies. Classical MD simulations complement these studies by providing a dynamic view of ion movement at finite temperatures, also allowing for the calculation of diffusion coefficients and activation energies.

Table 1: Ionic Transport Simulation Results for Sodium Cobalt Arsenates

CompoundSimulation MethodIdentified PathwaysEstimated Activation Energy (eV)Citation(s)
NaCo₂As₃O₁₀BVSEdirection, 1D pathway~0.83
Na₂CoP₁.₅As₀.₅O₇BVSE2D pathways in interlayer's space~0.936,
Na₄Co₇(AsO₄)₆BVSEChannels along~1.45
Na₄Co₇(AsO₄)₆Classical MD-~1.0

Structural Model Validation (e.g., Charge Distribution, Bond-Valence Sum)

Computational and theoretical studies play a crucial role in validating and refining the structural models of this compound compounds derived from experimental techniques such as X-ray diffraction. Two widely employed methods for this purpose are Charge Distribution (CHARDI) analysis and Bond-Valence Sum (BVS) calculations. These techniques provide quantitative assessments of the chemical bonding and charge balance within a crystal structure, offering critical insights into its stability and correctness.

The CHARDI method analyzes the distribution of electron density within the crystal lattice, helping to identify the formal charges of atoms and the nature of their bonding environments. Similarly, the Bond-Valence Sum (BVS) method calculates the sum of bond valences around each atom, which should ideally correspond to its expected oxidation state. Deviations from these expected values can indicate errors in the structural model, such as incorrect atomic positions, misassigned oxidation states, or the presence of vacancies or defects researchgate.netresearchgate.netnih.govnih.goviucr.orgresearchgate.net.

Research on various cobalt arsenates has consistently demonstrated the utility of these validation tools. For instance, in the study of Na₂ZnP₁.₅As₀.₅O₇, both CHARDI and BVS calculations supported the refined structural model, yielding a global instability index (GII) of 10% and a dispersion factor on cation charges (σ) of approximately 0.3% researchgate.net. These low values indicate good agreement between the calculated and expected atomic charges and valences, thereby validating the proposed structure. In other investigations, BVS and CHARDI analyses have been instrumental in confirming the presence of cobalt in different oxidation states, such as Co²⁺ and Co³⁺, within the same crystallographic sites researchgate.netnih.gov. Furthermore, the Bond Valence Site Energy (BVSE) model, a related computational approach, has been utilized to simulate ion migration pathways within the anionic framework of cobalt arsenates, indirectly validating the structural model by assessing the feasibility of ion transport researchgate.netresearchgate.netelectrochemsci.org.

The analysis of bond lengths and their corresponding bond valences is central to BVS calculations. For example, in the alluaudite-type this compound, Co₃(AsO₄)₀.₅+ₓ(HAsO₄)₂−ₓ(H₂AsO₄)₀.₅+ₓ[(H,D)₀.₅(H₂O,H₃O)₀.₅]²ˣ⁺, individual Co–O bond lengths varied, with average distances for Co(II)–O being approximately 2.115 Å and 2.097 Å, which are consistent with the ionic radii of six-coordinated Co(II) ions univie.ac.atresearchgate.net. Similarly, As–O bond lengths in arsenate tetrahedra were analyzed, with average distances around 1.689 Å and 1.693 Å, close to the sum of effective ionic radii for As(V) in tetrahedral coordination univie.ac.at. These detailed bond length analyses, when used in BVS calculations, provide a robust method for confirming the structural integrity and the assigned oxidation states of the constituent atoms nih.govresearchgate.net.

Advanced Functional Properties and Material Applications

Catalytic Activity

Cobalt arsenate and related materials exhibit notable catalytic and electrocatalytic properties, positioning them as materials of interest for energy and environmental applications. The interplay between cobalt and the arsenate anion is crucial to this activity.

The mineral erythrite, a hydrated form of this compound (Co₃(AsO₄)₂·8H₂O), has been investigated as a precatalyst for the oxygen evolution reaction (OER), a critical process in electrochemical water splitting. northwestern.eduresearchgate.net During OER, erythrite undergoes in situ restructuring, transforming into an amorphous cobalt-based catalyst that is highly active. northwestern.edu This transformation is heavily influenced by the composition of the electrolyte.

Table 1: Electrochemical Restructuring of Erythrite (Co₃(AsO₄)₂·8H₂O) for OER
ParameterObservationReference
PrecatalystErythrite (Co₃(AsO₄)₂·8H₂O) northwestern.edu
ProcessIn-situ electrochemical restructuring to amorphous cobalt oxide northwestern.edu
Effective Electrolyte (at pH 7)Carbonate northwestern.edu
Change in Active SitesIncrease by a factor of 56 northwestern.edu
Overall Current ChangeTwofold increase after 800 cycles northwestern.edu

The electrocatalytic properties of cobalt-based materials are also harnessed for the sensitive detection of toxic arsenic species. While not always starting from this compound, these systems rely on the strong interaction between cobalt and arsenic. Modified electrodes using cobalt oxide (CoOx) nanoparticles have demonstrated exceptional electrocatalytic activity for the oxidation of arsenite (As(III)). acs.orgacs.org These sensors can operate over a wide pH range (5-11) and achieve very low detection limits. acs.orgacs.org

For instance, a glassy carbon electrode modified with electrodeposited cobalt oxide nanoparticles showed a detection limit of 11 nM for As(III) with a rapid response time of less than 2 seconds. acs.org The high catalytic ability is evidenced by a decrease in the overpotential and an increase in the peak current for arsenic oxidation. acs.org Furthermore, cobalt single-atom catalysts (SACs) anchored on nitrogen-doped carbon have shown extraordinary sensitivity for As(III) detection, reaching 11.44 μA ppb⁻¹. researchgate.netncl.edu.tw Density functional theory (DFT) calculations revealed that cobalt single atoms serve as active sites that catalyze the reduction of H₃AsO₃ by forming a Co-O hybridization bond, which lowers the energy barrier and promotes the breaking of As-O bonds. researchgate.netncl.edu.tw

The anion plays a crucial and often enigmatic role in the performance of water oxidation catalysts. researchgate.netkashanu.ac.ir In cobalt-based systems, the arsenate anion (AsO₄³⁻) has been used as a probe to understand these effects, partly due to its similar acid-base properties to the more commonly used phosphate (B84403). researchgate.net Research on cobalt-phosphate/arsenate catalysts has revealed that the arsenate anion is not merely a spectator ion or a simple proton acceptor. researchgate.netkashanu.ac.ir

X-ray absorption spectroscopy studies have shown that arsenate can be incorporated directly into the catalyst's structure. researchgate.netkashanu.ac.ir In amorphous cobalt oxide catalysts, arsenate binds not only at the edges of the oxide layers but can also substitute for cobalt atoms within the layered structure, adopting an unusual AsO₆ coordination. researchgate.netkashanu.ac.ir This structural integration of the anion directly influences the amorphization process, the final structure of the catalyst, and its redox properties, which are all critical for catalytic activity. researchgate.netresearchgate.net Studies on the oxidative dissolution of erythrite have identified several binding modes for the arsenate anion, including bridging two or even three cobalt atoms, which helps in proposing updated structural models for these amorphous catalysts. iaea.orgufrgs.br

Cobalt-containing materials, including those with arsenate or used for arsenic removal, are effective in heterogeneous catalysis and as adsorbents. Cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, for example, have been developed as novel adsorbents for the efficient removal of arsenic from water. researchgate.netacs.orgwikipedia.org These materials exhibit high sensitivity to pH, with maximum arsenic adsorption occurring around pH 5.3. researchgate.net The adsorption process often follows the Langmuir isotherm model, with one study reporting a maximum adsorption capacity of 1011 μg/g. researchgate.net

In other applications, cobalt-based metal-organic frameworks (MOFs) have been shown to be efficient heterogeneous catalysts for degrading organic pollutants in water through the activation of peroxymonosulfate. mdpi.com Cobalt nanoparticles, both free and supported on materials like silica, are used for the catalytic reduction of aromatic nitro compounds. semanticscholar.org Polystyrene-based this compound membranes have also been prepared and studied for ion transport, demonstrating their potential use in various separation and treatment processes. researchgate.net

Table 2: Adsorption Capacities of Cobalt-Based Adsorbents for Arsenic
Adsorbent MaterialTarget SpeciesMaximum Adsorption CapacityReference
Cobalt ferrite nanoparticle aggregated schwertmanniteArsenic1011 µg/g researchgate.net
Aluminum substituted cobalt ferrite (Co-Al-Fe)As(III)~130 mg/g acs.orgwikipedia.org
Aluminum substituted cobalt ferrite (Co-Al-Fe)As(V)~76 mg/g acs.orgwikipedia.org

Electronic and Semiconductor Properties

The electronic properties of cobalt arsenates and related cobalt-arsenic compounds are diverse, ranging from metallic to semiconducting behavior, which is highly dependent on their specific stoichiometry and crystal structure.

Research on cobalt phosphide-arsenide compounds, such as CoP₃, CoAs₃, and their solid solutions like CoP₁.₅As₁.₅, shows they exhibit semiconducting behavior. northwestern.eduresearchgate.net All these compounds were found to be p-type semiconductors. researchgate.net The electrical resistivity and Seebeck coefficient measurements indicate that these materials could be narrow indirect band gap semiconductors. northwestern.edu For instance, the calculated band gap for CoP₃ is 0.07 eV. northwestern.edu

A new sodium this compound, NaCo₂As₃O₁₀, has been synthesized and characterized as a cationic conductor. iaea.orgresearchgate.net Its electrical conductivity was measured to be 1.2×10⁻⁵ S cm⁻¹ at 310 °C, with an activation energy of 0.48 eV, highlighting its potential for applications in solid-state ionics. iaea.org Studies of Co-As binary compounds under high pressure reveal that some phases are metallic, while others, like CoAs₂ and CoAs₃, undergo a pressure-induced transition from semiconductor to metal. rsc.org The introduction of cobalt into other semiconductor lattices, such as ZnSe nanowires, can induce spin polarization and modify the electronic characteristics, demonstrating semiconducting behavior with a direct energy gap. acs.org For cobalt ferrite (CoFe₂O₄) nanoparticles, both direct and indirect band gaps have been identified, with reported values around 1.46 eV and 0.9 eV, respectively, confirming their semiconducting nature. geologyscience.com

Table 3: Electronic Properties of Selected Cobalt-Arsenic Compounds
CompoundPropertyValueReference
CoP₃, CoAs₃, CoP₁.₅As₁.₅Conduction Typep-type semiconductor researchgate.net
NaCo₂As₃O₁₀Conductivity (at 310 °C)1.2×10⁻⁵ S cm⁻¹ iaea.org
NaCo₂As₃O₁₀Activation Energy (Ea)0.48 eV iaea.org
CoFe₂O₄Direct Band Gap~1.46 eV geologyscience.com
CoFe₂O₄Indirect Band Gap~0.9 eV geologyscience.com

Magnetic Properties and Characterization

Cobalt is a ferromagnetic element, and its compounds, including cobalt arsenates, often exhibit interesting magnetic behaviors. zenodo.orgcopernicus.org The specific magnetic properties are determined by the crystal structure and the oxidation state of the cobalt ions.

The hydrated this compound erythrite (Co₃(AsO₄)₂·8H₂O) and its solid solutions have been studied for their magnetic properties. semanticscholar.orgmdpi.com A new this compound with an alluaudite-type structure was found to have antiferromagnetically coupled divalent cobalt ions, with a Néel temperature of 3.4 K. The magnetic susceptibility of this compound increases as temperature decreases, peaking at 14.3 K, and the effective magnetic moment per cobalt ion was calculated to be 4.3 μB.

Rare-earth cobalt arsenides with the formula RCo₂As₂ (where R = La, Ce, Pr, Nd) display high-temperature ferromagnetic ordering of the cobalt magnetic moments in the range of 60–200 K. acs.orgacs.org At lower temperatures, the magnetic moments of the lanthanide elements order antiparallel to the cobalt moments, resulting in a ferrimagnetic ground state with significant magnetic anisotropy. acs.orgacs.org In other cobalt arsenates, DC magnetic susceptibility measurements have indicated antiferromagnetic behavior. ncl.edu.tw For example, one study found a compound with a Néel temperature of 12.0 K and a critical magnetic field of 40,000 Oe, exhibiting spin-flop behavior. ncl.edu.tw Another this compound showed metamagnetic behavior with a Néel temperature of 10.0 K. ncl.edu.tw These varied magnetic properties underscore the rich physics of cobalt arsenates and their potential for use in magnetic devices. zenodo.org

Table 4: Magnetic Properties of Various this compound Compounds
Compound/SystemMagnetic BehaviorKey ParametersReference
RCo₂As₂ (R=La, Ce, Pr, Nd)Ferromagnetic (Co moments), Ferrimagnetic (overall)TC (Co ordering): 60-200 K acs.orgacs.org
Alluaudite-type this compoundAntiferromagneticNéel Temperature (TN): 3.4 K; μeff/Co ion: 4.3 μB
{[Co₃Na(AsO₄)₂(H₂AsO₄)]}nAntiferromagnetic with spin-flopTN: 12.0 K; Critical Field: 40,000 Oe ncl.edu.tw
{[Co₃(HPO₄)₂(OH)₂]}n (Phosphate analogue)MetamagneticTN: 10.0 K; Critical Field: 2000 Oe ncl.edu.tw

Ionic Conductivity and Charge Transport Mechanisms

This compound and its related compounds have been the subject of research for their electrical properties, particularly their capacity for ionic conduction at elevated temperatures. The investigation into these materials often involves complex impedance spectroscopy to determine conductivity and activation energy, which are key indicators of a material's potential as an ionic conductor.

Research into novel this compound compounds has revealed varied, yet significant, ionic conductivity. For instance, the polycrystalline sodium lithium-cobalt-aluminum arsenate, Na₄Li₀.₆₂Co₅.₆₇Al₀.₇₁(AsO₄)₆, is a member of the β-Xenophyllite family, which possesses a three-dimensional anionic framework with interconnected tunnels that can accommodate alkali ions. researchgate.net Similarly, the silver–this compound Ag₄Co₇(AsO₄)₆ exhibits a three-dimensional anionic framework with tunnels, which in this case contain silver cations. osti.gov The conductivity in these materials is highly dependent on temperature. In a study on polystyrene-based this compound membranes, the conductance was observed to increase with a rise in both electrolyte concentration and temperature (from 10–50 °C). researchgate.netup.ac.za

The movement of ions through the crystal lattice is the fundamental charge transport mechanism in these materials. This process can be visualized as ions "hopping" between equilibrium positions within the structure. researchgate.net To better understand these pathways, computational models like the Bond Valence Site Energy (BVSE) model are employed. The BVSE model has been successfully used to simulate the transport pathways of monovalent cations such as Na⁺, K⁺, and Ag⁺ in various compounds, including sodium cobalt arsenates. researchgate.net This modeling helps in clarifying transport mechanisms and identifying promising new materials for ionic conduction. researchgate.net For example, in NaCo₂As₃O₁₀, the BVSE model was used to simulate the migration pathways of alkali cations within the anionic framework. iaea.org

The activation energy (Ea) is a critical parameter, representing the energy barrier that ions must overcome to move through the material. Lower activation energies generally correspond to better ionic conductivity. Different this compound compositions exhibit a range of activation energies and conductivities, as detailed in the table below.

CompoundConductivity (σ)Temperature for Conductivity MeasurementActivation Energy (Ea)
NaCo₂As₃O₁₀1.2 x 10⁻⁵ S·cm⁻¹310 °C0.48 eV
Ag₄Co₇(AsO₄)₆3.3 x 10⁻⁵ S·cm⁻¹210 °C0.45 eV
Na₄Co₅.₆₃Al₀.₉₁(AsO₄)₆Not specifiedNot specified0.53 eV
NaCoAs₃O₁₀Not specifiedNot specified~0.48 eV

Pigment Science and Historic Materials Preservation

This compound, historically known as cobalt violet, holds a significant place in the science of pigments. colourlex.com It was one of the first permanent violet pigments available to artists. mfa.org The formulation of this compound as a pigment is credited to the chemist Louis Alphonse Salvétat in 1859 while he was employed at the renowned Sèvres Imperial Porcelain factory in France. syntaxofcolor.com

Before its replacement by less toxic alternatives like cobalt phosphate, this compound was used to create violet hues. wikipedia.org The naturally occurring mineral form of hydrated this compound is known as erythrite or "cobalt bloom," which presents as a pink to violet mineral. mfa.orgbritannica.commfa.org This mineral was used as a pigment in paints, glass, and ceramics. mfa.org The synthetic version, a pale to medium violet pigment, became an important permanent violet color after its creation. mfa.org

The primary drawback of this compound is its high toxicity, which has led to its general replacement in modern artists' palettes by compounds such as cobalt phosphate and cobalt ammonium (B1175870) phosphate. mfa.orgsyntaxofcolor.commfa.org Despite its toxicity, its historical significance makes its identification crucial for the preservation and understanding of historic artifacts and artworks. For instance, identifying this compound can help date and authenticate paintings and ceramics. acs.org Chinese texts from the 16th century mention that mixing imported cobalt ore, likely rich in arsenic, with local pigments allowed for better definition in the decoration of porcelain. proquest.com

The characterization of cobalt violet pigments in historical objects is a key aspect of materials preservation. Although this compound is frequently mentioned in the literature on artists' materials, its unambiguous identification can be challenging. researchgate.net Scientific analysis of artworks, such as paintings by Robert Delaunay, involves studying the specific cobalt phosphate and arsenate pigments used to understand their chemical composition, crystal structure, and resulting hues. acs.org The study of commercial paints and pigments has also led to the identification of related compounds like magnesium this compound, which had not been previously reported in the literature. researchgate.net

Application in Ceramic Production

This compound has a long history of use as a coloring agent in the production of ceramics and glazes. mfa.orgallmineralsrock.com Its ability to produce a stable and vibrant violet color when fired made it a valuable material for ceramic decoration. syntaxofcolor.com The discovery of the pigment by Salvétat at the Sèvres porcelain factory underscores its direct link to high-end ceramic manufacturing. syntaxofcolor.com The arsenate composition was considered harmonious with its use as a color in porcelain, which requires firing to achieve the desired hue. syntaxofcolor.com

Cobalt compounds, in general, have been used for centuries to impart blue and violet colors to glazes and ceramics. britannica.com The mineral erythrite (hydrated this compound) was used as a pigment for this purpose. mfa.orgallmineralsrock.com this compound was used to produce a range of violet shades, from pale to deep, in glazes and enamels. mfa.orgmfa.org

In the context of historical ceramic production, particularly in Asia, cobalt ores rich in arsenic were valued. For example, a type of imported pigment known as hui (回) blue, used in China during the Zhengde era (1506–1521), was likely a cobalt ore with a high arsenic content. proquest.commdpi.com The mixing of different types of cobalt ores, including those containing arsenates, was a technique used by potters to achieve variations in the blue and violet tones of their decorations. proquest.com The use of this compound and other cobalt compounds was integral to the iconic blue-and-white porcelain produced in China and later imitated by Ottoman, Safavid, and European potters. proquest.com

Environmental Geochemistry and Mineralogical Studies

Occurrence and Distribution in Mine Waste Environments

Cobalt arsenates are frequently found in mine waste, particularly in areas with historical mining of cobalt and arsenic-rich ores. In the Cobalt Mining Camp, Ontario, Canada, tailings material commonly contains arsenates such as erythrite (Co₃(AsO₄)₂·8H₂O) alongside primary sulfarsenides like safflorite and arsenopyrite (B74077) researchgate.netnih.govnih.govfrontiersin.org. These secondary arsenates often form as surface coatings on primary minerals or silicate (B1173343) and carbonate grains geoscienceworld.org. Cobalt concentrations in these tailings can be substantial, with Nipissing high-grade tailings reaching up to 5,630 mg kg⁻¹ frontiersin.org. The distribution of cobalt arsenates is influenced by the mineralogical composition of the tailings and the prevailing geochemical conditions, with variations observed between different tailings sites nih.govfrontiersin.org. For instance, some sites exhibit a distinct zoning where arsenates are found in the shallow oxidized zones, while sulfarsenides are present in deeper, reduced zones nih.govfrontiersin.org.

Formation and Stability of Secondary Cobalt Arsenate Minerals (e.g., Erythrite)

Secondary this compound minerals, most notably erythrite, form through the supergene alteration of primary cobalt arsenides and sulfarsenides geoscienceworld.orgminsocam.org. This process typically occurs under oxidizing conditions when cobalt arsenide minerals are exposed to meteoric fluids geoscienceworld.org. The dissolution of primary minerals releases cobalt and arsenic into solution, which then precipitate as secondary arsenates. Erythrite is a common this compound mineral observed in mine waste, often forming as a precipitate that buffers cobalt concentrations in natural waters to very low levels geoscienceworld.orgminsocam.org. Other cobalt-bearing secondary minerals can include arseniosiderite and scorodite, alongside iron oxyhydroxides frontiersin.org. The stability of these secondary cobalt arsenates is dependent on various geochemical factors, including pH, the activity of other ions like calcium and magnesium, and redox conditions geoscienceworld.orgminsocam.org. Under certain conditions, cobalt arsenates can effectively immobilize both cobalt and arsenic in proximity to the ore deposit geoscienceworld.orgminsocam.org.

Geochemical Controls on Metal(loid) Mobility (Cobalt and Arsenic)

The mobility of cobalt and arsenic in mine waste environments is governed by a complex interplay of geochemical factors, including pH, the presence of other minerals, and redox conditions.

pH plays a critical role in the solubility and speciation of cobalt and arsenic. While cobalt arsenates like erythrite are generally considered relatively stable, their dissolution and the subsequent mobility of cobalt and arsenic are sensitive to changes in pH geoscienceworld.orgminsocam.org. In the Cobalt Mining Camp, tailings generally exhibit neutral to slightly alkaline pH (7.50-7.84), which can influence the behavior of associated metal(loid)s frontiersin.org. Carbonate interactions can also significantly affect mineral stability and metal mobility. For instance, the presence of calcium and magnesium, often associated with carbonate minerals, influences the formation of various secondary Ca-Mg-Co arsenate assemblages geoscienceworld.orgminsocam.org. Spherocobaltite (a cobalt carbonate) is often unstable in the presence of arsenate ions, especially under conditions favoring arsenate precipitation geoscienceworld.orgminsocam.org.

Iron oxyhydroxides are significant in controlling arsenic mobility in mine waste environments. Arsenic, particularly As(V), tends to adsorb onto or co-precipitate with iron oxyhydroxides nerc.ac.ukresearchgate.net. These iron-bearing phases are generally stable under near-neutral to alkaline pH conditions, acting as a sink for arsenic geoscienceworld.orgnerc.ac.uk. However, the presence of iron oxyhydroxides in the surficial alkaline mine tailings at the Cobalt Mining Camp is noted to be in trace amounts, suggesting other factors may be at play in arsenic sequestration researchgate.netgeoscienceworld.org. Cobalt can also substitute for iron in some mineral structures due to similarities in ionic size and chemical properties researchgate.net. Other alteration phases, such as Fe-rich hydroxy-interlayered minerals, can also influence the fate of cobalt and arsenic geoscienceworld.org.

Redox conditions are a primary driver for arsenic speciation and mobility. Changes in redox potential can lead to the transformation of arsenic species, significantly impacting their solubility and transport nih.govacs.orgnih.govfrontiersin.org. Under reducing conditions, As(V) can be reduced to the more mobile As(III) species nih.govacs.orgnih.govfrontiersin.org. This transformation, often microbially mediated, can lead to the rapid mobilization of arsenic from mine tailings nih.govacs.org. Furthermore, reducing conditions can also cause the reductive dissolution of iron(III) oxyhydroxides, which are important sorbents for arsenic, thereby releasing sorbed arsenic into the solution phase researchgate.netresearchgate.net. The speciation of arsenic in mine waters is often in equilibrium with iron chemistry, particularly in low pH acid mine drainage usgs.gov.

Biogeochemical Cycling and Microbial Interactions

Microorganisms play a crucial role in the biogeochemical cycling of cobalt and arsenic in mine waste environments. Microbial activity can mediate the oxidation and reduction of arsenic species, influencing their mobility and bioavailability researchgate.netmdpi.comnih.govacs.orgnih.govfrontiersin.org. For instance, iron- and sulfur-oxidizing microorganisms can create acidic environments that facilitate the release of arsenic from ore minerals nih.govfrontiersin.org. Conversely, microbial sulfate (B86663) reduction can lead to the co-precipitation of arsenic as sulfides researchgate.net. Studies have indicated that microbial processes are significant in the transformation and mobilization of arsenic in mine tailings, particularly in response to changes in redox conditions and the availability of organic carbon nih.govacs.org. Microbial communities in cobalt and arsenic-rich tailings are often composed of bacteria known to cycle elements like nitrogen, sulfur, and iron, and potentially arsenic nih.govnih.gov. These microbial interactions are key to understanding the complex interplay between minerals, elements, and microbial communities in mining-affected environments nih.govnih.gov.

Advanced Analytical Methodologies for Cobalt Arsenate Research

Elemental Analysis Techniques

Elemental analysis is fundamental to the characterization of cobalt arsenate, confirming the presence and quantifying the concentrations of cobalt and arsenic. These techniques are crucial for purity assessment, stoichiometric analysis, and trace element detection.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. nih.gov It is applicable to the determination of over 60 elements in various matrices, including water samples, waste extracts, and digested solids. epa.gov The method involves introducing a sample, typically in liquid form, into an inductively coupled plasma where it is atomized and ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the detection of elements at concentrations as low as sub-µg/L. epa.gov

In the context of this compound analysis, ICP-MS provides exceptional sensitivity for both cobalt and arsenic. The technique's high resolution is crucial for overcoming potential spectral interferences. baua.de For instance, when analyzing arsenic in a cobalt-rich matrix, isobaric interference from argon chloride ions (e.g., ⁴⁰Ar³⁵Cl⁺) can overlap with the arsenic monoisotopic mass at m/z 75. Advanced ICP-MS systems equipped with dynamic reaction cells (DRC) or collision cells can mitigate these interferences. ijomeh.eu By introducing a reaction gas like oxygen or methane, interfering ions are chemically altered, allowing for the unambiguous measurement of the target analyte. ijomeh.eunxtbook.com For example, arsenic can be reacted with oxygen to form AsO⁺ at m/z 91, shifting it away from the interference. nxtbook.com The reliability of ICP-MS has been demonstrated in the analysis of various materials, with results often used to validate other analytical methods. acs.orgtandfonline.com

Table 1: ICP-MS Methodological Overview

ParameterDescriptionReference(s)
Principle Sample is atomized and ionized in argon plasma; ions are separated by mass-to-charge ratio for detection. nih.govepa.gov
Matrices Aqueous solutions, acid digests of solids (e.g., minerals, industrial wastes, biological samples). nih.govepa.gov
Key Application Quantification of trace and ultra-trace elements, including cobalt and arsenic. baua.detandfonline.com
Interference Mitigation Use of collision/reaction cells (e.g., with O₂ or CH₄) to resolve isobaric interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺). ijomeh.eunxtbook.com
Detection Limits Typically in the nmol/L or sub-µg/L range. nih.govepa.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another powerful technique for elemental analysis. bioline.org.br Similar to ICP-MS, it utilizes an argon plasma to excite atoms from the sample. However, instead of detecting ions, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited atoms and ions return to a lower energy state. bioline.org.br This method is well-suited for determining a wide range of elements, including arsenic and cobalt, in various samples like water, fertilizers, and digested materials. ujecology.comresearchgate.net

ICP-OES is known for its robustness, high throughput, and ability to handle samples with complex matrices and high dissolved solids. bioline.org.brmdpi.com While generally less sensitive than ICP-MS, its detection limits, often in the parts-per-billion (ppb) range, are sufficient for many applications. mdpi.com A collaborative study on the analysis of metals in fertilizers using microwave digestion followed by ICP-OES detection demonstrated the method's acceptable performance for quantifying arsenic, cobalt, and other elements. researchgate.net The technique has been successfully used to determine arsenic, cadmium, cobalt, and other metals in various consumer products after acid digestion. tandfonline.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. bioline.org.br The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. Electrons from higher energy orbitals then fill the vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element present. epa.gov XRF is particularly valuable for the analysis of solid samples, such as minerals, soils, and pigments, as it often requires minimal sample preparation. epa.govxrfscientific.com

XRF has been widely applied in the analysis of materials containing cobalt and arsenic. xrfscientific.com For example, it has been used to identify this compound as a pigment in historical paintings. oup.commfa.org Portable XRF (pXRF) analyzers are frequently used in geological exploration to screen for cobalt mineralization, which often includes cobalt arsenide minerals like skutterudite (B1172440). evidentscientific.com While XRF is a powerful tool, it can be subject to interferences. A common issue is the spectral overlap between the emission peaks of different elements, such as the lead (Pb) L-α peak and the arsenic (As) K-α peak. binghamton.edu Furthermore, in cobalt analysis, the presence of iron (Fe) can interfere with cobalt detection due to the proximity of their fluorescence energies. epa.govevidentscientific.com

Atomic Absorption Spectrometry (AAS) is a technique for determining the concentration of a specific element in a sample. lasalle.edu It works on the principle that atoms absorb light at characteristic wavelengths. A light source specific to the element of interest is used, and the amount of light absorbed by the atomized sample is proportional to the concentration of that element. lasalle.edu Atomization is typically achieved using a flame (Flame AAS) or an electrothermal graphite (B72142) furnace (ETAAS or GFAAS). researchgate.net

Flame AAS is a robust and widely used technique for determining elements like cobalt and copper. icpms.cz However, for elements like arsenic, its sensitivity can be limited. icpms.cz A specialized approach, hydride generation AAS (HGAAS), is often employed for arsenic. In this method, arsenic is chemically converted into a volatile hydride (arsine gas), which is then introduced into the atomizer. epa.gov This process separates arsenic from the sample matrix, reducing interferences and improving detection limits. epa.gov It is important to note that high concentrations of cobalt can interfere with the determination of arsenic using this method. epa.gov

ETAAS offers significantly lower detection limits than flame AAS and is suitable for trace element analysis. ecn.nl It can be used for the direct analysis of various sample types, including liquids and slurries. researchgate.net Research has explored the use of cobalt as an internal standard in ETAAS for the simultaneous determination of arsenic and selenium in urine samples, demonstrating the technique's versatility in handling complex matrices. researchgate.net

Table 2: Comparison of AAS-based Techniques for Cobalt and Arsenic Analysis

TechniqueAtomization MethodTypical Application for Co/AsKey Features/InterferencesReference(s)
Flame AAS Air-acetylene or nitrous oxide-acetylene flameDetermination of cobalt; screening of arsenic at higher concentrations.Robust, fast. Limited sensitivity for arsenic. icpms.cz
Hydride Generation AAS (HGAAS) Chemical conversion to volatile hydride, then atomization.Trace analysis of arsenic.High sensitivity for As. Potential interference from high concentrations of Co, Cu, Ni, etc. epa.gov
Electrothermal AAS (ETAAS/GFAAS) Graphite tube furnace.Trace determination of both cobalt and arsenic.High sensitivity, low sample volume. Suitable for complex matrices. researchgate.netecn.nl

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique for determining the elemental composition of a wide variety of materials. psu.edu The process involves irradiating a sample with neutrons, typically in a nuclear reactor. iaea.org This causes some atoms to become radioactive isotopes. As these isotopes decay, they emit characteristic gamma rays, which are measured using a gamma-ray spectrometer. The energy of the gamma rays identifies the element, while the intensity of the emission is proportional to its concentration. psu.edu

NAA is capable of quantitatively measuring about 60 elements, including both cobalt and arsenic, often simultaneously. bioline.org.brpsu.edu Its high sensitivity allows for detection at the parts-per-million to parts-per-billion level. psu.edu A significant advantage of NAA is that it is a bulk analysis technique and is generally free from matrix effects and chemical interferences that can affect other methods. iaea.org It has been successfully applied to the elemental analysis of geological and mineral samples, including those containing arsenic and cobalt. gov.yk.camjcce.org.mk In some cases, to avoid interferences from a high-concentration matrix element like arsenic, a radiochemical separation (Radiochemical NAA or RNAA) may be performed after irradiation to isolate the elements of interest. mjcce.org.mk

Microscopic and Imaging Techniques

While elemental analysis provides compositional data, microscopic and imaging techniques offer crucial insights into the morphology, crystal structure, and spatial distribution of this compound. These methods are often combined with elemental analysis capabilities.

In the study of cultural heritage, for example, Optical Microscopy (OM) is used for initial examination of paint cross-sections to understand the layer stratigraphy. oup.comoup.com For more detailed analysis, Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectrometry (SEM-EDS) is invaluable. oup.com SEM provides high-resolution images of the sample's surface, while the integrated EDS detector performs elemental analysis on a micro-scale. This combination allows researchers to visualize individual pigment grains and simultaneously confirm their elemental makeup. SEM-EDS has been instrumental in identifying this compound, along with other cobalt-based pigments, in paintings by artists like Claude Monet. oup.comoup.com In addition to SEM, Transmission Electron Microscopy (TEM) can provide even higher resolution imaging, revealing details about the crystal structure and morphology of nanomaterials. escholarship.orgresearchgate.net

Scanning Electron Microscopy-Energy Dispersive X-ray Spectrometry (SEM-EDS)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS) is a powerful tool for the microanalysis of this compound. SEM provides high-resolution images of the material's surface topography, while EDS allows for the qualitative and quantitative determination of its elemental composition. researchgate.net

In the context of this compound research, SEM-EDS is employed to investigate the morphology and elemental distribution within samples. For instance, studies on cobalt-arsenic-bearing mine tailings have utilized SEM to examine the form and texture of arsenate minerals. researchgate.net These analyses can reveal whether this compound is present as distinct crystalline phases, coatings on other minerals, or as fine-grained aggregates. researchgate.net EDS analysis confirms the presence and relative abundance of cobalt, arsenic, and oxygen, which is essential for identifying this compound and distinguishing it from other minerals. researchgate.netrsc.org The technique is also invaluable for observing the alteration of primary cobalt-bearing minerals into secondary arsenates. copernicus.org For example, research has shown the formation of Co-Ni-Zn-arsenates as secondary minerals resulting from the weathering of primary sulfarsenides. researchgate.netcopernicus.org

Modern SEM-EDS systems with high spatial resolution can achieve pixel sizes of less than 50 nm, enabling detailed elemental mapping of very fine mineral grains. semanticscholar.org This capability is critical for understanding the associations between this compound and other co-existing minerals, which can influence its environmental mobility and potential for extraction.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the characterization of this compound at the nanoscale. TEM is particularly useful for observing the size, shape, and crystal structure of nanoparticles. Research on cobalt-bearing mine tailings has shown that TEM can reveal the initial precipitation of Co-Ni-Zn-arsenates as nanoparticles on the surfaces of other minerals like scorodite and silicates. researchgate.netcopernicus.org These initial nanoparticles can then coarsen through processes like Ostwald ripening. researchgate.netcopernicus.org

TEM analysis can provide critical information on the mechanisms of this compound formation and its relationship with other mineral phases at a fundamental level. researchgate.net The use of selected area electron diffraction (SAED) in conjunction with TEM can help to determine the crystallographic structure of individual nanoparticles, confirming their identity as this compound.

Optical Microscopy

Optical microscopy, particularly polarized light microscopy (PLM), is a fundamental technique for the preliminary identification of this compound, especially in the context of pigments in artworks. cdnsciencepub.comnih.gov Under the microscope, this compound, often known as cobalt violet, appears as irregularly shaped particles. researchgate.net

The optical properties observed under PLM are distinctive. The particles can range in size, with larger particles (over 4 micrometers) showing noticeable color, while smaller particles may appear almost colorless. researchgate.net this compound is birefringent, meaning it splits light into two rays, and larger, clear particles may show sharp extinction as the microscope stage is rotated under crossed polarizers. researchgate.net This technique is valuable for identifying this compound in complex mixtures, such as paint layers, based on its unique optical characteristics. nih.gov

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the changes in the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into its thermal stability and decomposition behavior. rsc.orgacs.org

TGA measures the change in mass of a sample as it is heated at a constant rate. cdnsciencepub.com DTA measures the temperature difference between a sample and an inert reference material as they are heated, revealing exothermic and endothermic transitions. rsc.org

A study on the vivianite-group arsenates, which includes erythrite (Co₃(AsO₄)₂·8H₂O), utilized TGA and DTA to understand their dehydration and decomposition processes. copernicus.org The analysis was conducted by heating the sample from room temperature to 900 °C in an argon atmosphere. copernicus.org Research on the thermal decomposition of cobalt-nickel arsenates has shown that these compounds exhibit similar thermal stabilities. cdnsciencepub.com In a vacuum, 1:1 metal-to-arsenate compounds decompose around 720 °C, while in air, these decompositions occur at temperatures about 150 °C higher. cdnsciencepub.com

Below is a conceptual data table summarizing the expected thermal decomposition stages for a hydrated this compound based on available literature.

Temperature Range (°C)Mass Loss (%)Associated ProcessDTA Peak
100 - 300VariableLoss of adsorbed and crystalline water (dehydration)Endothermic
> 700VariableDecomposition of anhydrous this compound with loss of arsenic oxidesEndothermic/Exothermic

This table is illustrative and specific values will vary depending on the exact composition and experimental conditions.

Electrochemical Techniques (e.g., Voltammetry, Impedance Spectroscopy)

Electrochemical techniques are employed to investigate the redox properties and charge transfer kinetics of this compound. These methods are particularly relevant for understanding its behavior in electrochemical applications, such as in sensors or as a catalyst.

Cyclic Voltammetry (CV) is used to study the redox behavior of this compound. In studies of erythrite (Co₃(AsO₄)₂·8H₂O), CV has been used to evaluate its properties as an electrocatalyst for the oxygen evolution reaction (OER). researchgate.netresearchgate.netresearchgate.net These studies show that erythrite undergoes in-situ restructuring during electrochemical cycling to form an amorphous cobalt-based catalyst. researchgate.netresearchgate.net The CV measurements, typically performed in a buffered electrolyte, reveal the potential at which redox reactions occur and how the material's catalytic activity evolves with cycling. rsc.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the kinetics of electrochemical processes. comsol.comals-japan.com EIS measures the impedance of an electrochemical system over a range of frequencies, providing information about charge transfer resistance, double-layer capacitance, and diffusion processes. For cobalt-based materials, EIS has been used to study the internal resistance of electron-transfer processes. researchgate.net In the context of this compound, EIS can be used to understand the charge-transfer resistance at the electrode-electrolyte interface and how it changes as the material restructures or participates in a reaction. researchgate.netpan.pl

The following table summarizes key findings from electrochemical studies on erythrite.

TechniqueObservationImplicationReference(s)
Cyclic Voltammetry (CV)In-situ amorphization and restructuring during potential cycling.The crystalline structure of erythrite is a precursor to the active catalytic phase. researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS)Provides information on charge-transfer resistance during the oxygen evolution reaction.Helps to understand the kinetics of the catalytic process and the properties of the restructured material. researchgate.net

Q & A

Q. Navigating conflicting spectral assignments in FTIR studies :

  • Strategy : Compile reference spectra for Co²⁺-AsO₄³⁻ complexes (e.g., erythrite vs. synthetic analogues). Assign peaks using isotopic substitution (e.g., ¹⁸O-labeled water) and DFT-calculated vibrational modes. Publish raw spectra in supporting information for peer validation .

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